Tert-butyl (5-formyl-4-hydroxypyridin-3-YL)methylcarbamate
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Overview
Description
Tert-butyl (5-formyl-4-hydroxypyridin-3-YL)methylcarbamate is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . It is a heterocyclic compound that contains a pyridine ring substituted with formyl, hydroxyl, and carbamate groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of Tert-butyl (5-formyl-4-hydroxypyridin-3-YL)methylcarbamate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 5-formyl-4-hydroxypyridine with tert-butyl isocyanate in the presence of a suitable catalyst . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Tert-butyl (5-formyl-4-hydroxypyridin-3-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl (5-formyl-4-hydroxypyridin-3-YL)methylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Tert-butyl (5-formyl-4-hydroxypyridin-3-YL)methylcarbamate involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound’s formyl and hydroxyl groups can form hydrogen bonds and other interactions with the target molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
Tert-butyl (5-formyl-4-hydroxypyridin-3-YL)methylcarbamate can be compared with other similar compounds, such as:
Tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate:
Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: The presence of a bromine atom in this compound introduces different chemical properties and reactivity compared to the formyl-substituted compound.
Tert-butyl (4-cyano-5-methoxypyridin-3-yl)methylcarbamate:
Properties
Molecular Formula |
C12H16N2O4 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
tert-butyl N-[(5-formyl-4-oxo-1H-pyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-6-8-4-13-5-9(7-15)10(8)16/h4-5,7H,6H2,1-3H3,(H,13,16)(H,14,17) |
InChI Key |
YFOOLIMEUCJBGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CNC=C(C1=O)C=O |
Origin of Product |
United States |
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